S-(2-boronoethyl)-L-cysteine - 63107-40-4

S-(2-boronoethyl)-L-cysteine

Catalog Number: EVT-254672
CAS Number: 63107-40-4
Molecular Formula: C5H12BNO4S
Molecular Weight: 193.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S-(2-boronoethyl)-L-cysteine (BEC) is a synthetic compound widely employed in scientific research as a potent and selective inhibitor of the enzyme arginase. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Arginase is a metalloenzyme that plays a critical role in the urea cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea. [, , , , , , ] BEC's inhibitory action stems from its ability to mimic the transition state of L-arginine hydrolysis, effectively blocking the enzyme's active site. [, , , ] This inhibition has significant implications for various biological processes, making BEC a valuable tool in scientific investigations.

Molecular Structure Analysis

Key structural features include:

  • Boronic Acid Moiety: This group is crucial for BEC's inhibitory activity, forming a tetrahedral boronate anion upon binding to the binuclear manganese cluster within the arginase active site. [, ]
  • L-cysteine Backbone: The L-cysteine backbone provides structural similarity to L-arginine, facilitating BEC's entry into the arginase active site. [, ]
Chemical Reactions Analysis
  • Inhibition of Arginase: BEC acts as a potent and selective inhibitor of arginase, competing with L-arginine for binding to the enzyme's active site. [, , , ] This inhibition disrupts the arginase-catalyzed hydrolysis of L-arginine, impacting downstream metabolic pathways.
Mechanism of Action
  • Transition State Mimicry: BEC's boronic acid moiety undergoes nucleophilic attack by a metal-bridging hydroxide ion within the arginase active site. [, ] This reaction generates a tetrahedral boronate anion, closely resembling the tetrahedral intermediate formed during L-arginine hydrolysis. [, ]
  • Competitive Inhibition: By mimicking the transition state, BEC competes with L-arginine for binding to the arginase active site. [, , , ] This competitive inhibition effectively reduces arginase activity, ultimately impacting downstream metabolic pathways dependent on L-arginine.
Applications
  • Cardiovascular Research: BEC has been used to study the role of arginase in endothelial dysfunction, a hallmark of cardiovascular diseases. [, , , , , , , , , , , ] Research suggests that arginase inhibition by BEC can improve endothelial function by increasing NO bioavailability, highlighting its therapeutic potential for cardiovascular disorders.
  • Pulmonary Research: BEC has been used to investigate arginase's role in pulmonary hypertension and asthma. [, , , ] Studies indicate that BEC can attenuate airway hyperresponsiveness and improve pulmonary vascular function, suggesting potential therapeutic avenues for these conditions.
  • Renal Research: BEC has been used to study arginase's contribution to diabetic nephropathy and renal ischemia-reperfusion injury. [, , ] Research suggests that BEC can protect against renal damage, highlighting its potential as a therapeutic agent for renal diseases.
  • Cancer Research: BEC has been used to investigate the role of arginase in tumor growth and immune evasion. [, , ] Studies suggest that BEC can suppress tumor growth and enhance anti-tumor immune responses, highlighting its potential as an anti-cancer therapeutic.
  • Other Applications: BEC has also been employed in studies related to erectile dysfunction, colitis, and other inflammatory conditions. [, , , , , ] These studies highlight the diverse applications of BEC in understanding and potentially treating a wide range of diseases.

Nω-hydroxy-nor-L-arginine (nor-NOHA)

  • Compound Description: Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective arginase inhibitor. It acts as a competitive inhibitor of arginase and exhibits greater potency compared to Nω-hydroxy-L-arginine. []
  • Relevance: Like S-(2-boronoethyl)-L-cysteine, nor-NOHA serves as a valuable tool for investigating the physiological roles of arginase and its interplay with nitric oxide synthase (NOS) in various biological processes. Studies frequently employ nor-NOHA alongside S-(2-boronoethyl)-L-cysteine to confirm arginase's involvement in observed effects and explore its therapeutic potential in conditions like vascular dysfunction and asthma. [, , , , , , , , , ]

2(S)-amino-6-boronohexanoic acid (ABH)

  • Compound Description: 2(S)-amino-6-boronohexanoic acid (ABH) is a potent arginase inhibitor, recognized as a reference compound in the field. Its structure, featuring a boronic acid moiety, allows it to effectively bind to the binuclear manganese cluster of arginase. []
  • Relevance: ABH shares structural similarities with S-(2-boronoethyl)-L-cysteine, specifically the presence of a boronic acid group, which is essential for inhibiting arginase. This makes both compounds valuable tools for research and potential therapeutics targeting arginase activity in various diseases. ABH often appears alongside S-(2-boronoethyl)-L-cysteine in studies investigating the role of arginase and the therapeutic potential of its inhibition. [, , , , , ]

N-hydroxy-guanidinium

  • Compound Description: N-hydroxy-guanidinium is a specific arginase inhibitor. While its specific mechanism of action might differ from boronic acid-based inhibitors, it effectively targets and inhibits arginase activity, offering another avenue for therapeutic intervention. []
  • Relevance: This compound highlights the existence of diverse arginase inhibitors beyond those structurally similar to S-(2-boronoethyl)-L-cysteine. Despite structural differences, these inhibitors share the ability to suppress arginase activity, suggesting multiple approaches for developing arginase-targeted therapies. []

(R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid

  • Compound Description: (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid represents a novel class of α-α-disubstituted amino acid-based arginase inhibitors. Developed through drug discovery programs, this compound is currently under early investigation as a potential therapeutic agent. []
  • Relevance: This compound exemplifies the ongoing development of new arginase inhibitors based on the success of compounds like S-(2-boronoethyl)-L-cysteine. These novel inhibitors, while structurally distinct, hold promise for improved efficacy and specificity in targeting arginase for therapeutic purposes. []

Piceatannol-3′-O-β-d-glucopyranoside (PG)

  • Compound Description: Piceatannol-3′-O-β-d-glucopyranoside (PG) is a naturally derived compound with arginase inhibitory capability, identified through research focusing on plant-derived arginase inhibitors. []
  • Relevance: The identification of PG highlights the potential of naturally occurring compounds as arginase inhibitors. Unlike synthetic inhibitors like S-(2-boronoethyl)-L-cysteine, PG offers an alternative source for arginase inhibition, potentially with distinct pharmacological properties and therapeutic applications. []

L-arginine

  • Compound Description: L-arginine, a semi-essential amino acid, serves as the common substrate for both arginase and nitric oxide synthase (NOS). []
  • Relevance: L-arginine's role as the substrate for both arginase and NOS is central to understanding the effects of S-(2-boronoethyl)-L-cysteine. By inhibiting arginase, S-(2-boronoethyl)-L-cysteine increases the availability of L-arginine for NOS, thereby promoting NO production and mitigating endothelial dysfunction. Many studies use L-arginine supplementation in conjunction with or as a comparison to arginase inhibitors like S-(2-boronoethyl)-L-cysteine to investigate the interplay of these pathways. [, , , , , , , , , ]

L-citrulline

  • Compound Description: L-citrulline, a non-essential amino acid, acts as a precursor to L-arginine in the body. []
  • Relevance: While not a direct inhibitor of arginase like S-(2-boronoethyl)-L-cysteine, L-citrulline plays a crucial role in L-arginine availability for NO synthesis. Studies investigating the effects of L-citrulline on NO production and endothelial function often consider arginase activity as a potential factor influencing the observed outcomes. []

NG-hydroxy-l-arginine

  • Compound Description: NG-hydroxy-l-arginine is a selective inhibitor of arginase. []
  • Relevance: Like S-(2-boronoethyl)-L-cysteine, NG-hydroxy-l-arginine acts as a valuable tool for dissecting the specific roles of arginase in cellular processes. By comparing the effects of these inhibitors, researchers can confirm the involvement of arginase and explore potential off-target effects. []

L-lysine

  • Compound Description: L-lysine is a competitive inhibitor of cationic amino acid transporters (CATs), particularly CAT2, responsible for L-arginine uptake into cells. []
  • Relevance: While not directly related to S-(2-boronoethyl)-L-cysteine in terms of structure or target, L-lysine helps understand L-arginine's role in cellular processes. By inhibiting CAT2, L-lysine reduces intracellular L-arginine, potentially affecting both arginase and NOS activities. This indirect influence on the L-arginine pathway provides valuable insights into the broader context of S-(2-boronoethyl)-L-cysteine's mechanism of action. []

L-ornithine

  • Compound Description: L-ornithine, a non-proteinogenic amino acid, represents the product of arginase-mediated L-arginine hydrolysis. []
  • Relevance: L-ornithine's role as the product of arginase highlights the importance of the L-arginine metabolic pathway. Understanding L-ornithine's downstream effects, such as its contribution to polyamine synthesis, is crucial for comprehending the broader implications of modulating arginase activity with inhibitors like S-(2-boronoethyl)-L-cysteine. [, , ]

Putrescine

  • Compound Description: Putrescine is a polyamine synthesized from ornithine, a product of arginase activity. Polyamines, including putrescine, are essential for cell growth and proliferation. [, ]
  • Relevance: Putrescine's connection to arginase activity highlights a downstream consequence of arginase inhibition by compounds like S-(2-boronoethyl)-L-cysteine. By inhibiting arginase, the availability of ornithine for putrescine synthesis may be reduced, impacting cellular processes like smooth muscle cell proliferation, a key factor in conditions like restenosis. [, ]

α-difluoromethylornithine

  • Compound Description: α-difluoromethylornithine is an inhibitor of ornithine decarboxylase (ODC), the enzyme responsible for converting ornithine to putrescine in the polyamine synthesis pathway. []
  • Relevance: α-difluoromethylornithine helps investigate the downstream effects of arginase inhibition. By blocking ODC, it limits polyamine synthesis, mimicking a potential consequence of reduced ornithine availability due to arginase inhibition by compounds like S-(2-boronoethyl)-L-cysteine. []

L-proline

  • Compound Description: L-proline is a proteinogenic amino acid and can be synthesized from L-ornithine through the action of ornithine aminotransferase (OAT). []
  • Relevance: L-proline's link to L-ornithine emphasizes the diverse metabolic fates of L-arginine after arginase activity. While arginase inhibitors like S-(2-boronoethyl)-L-cysteine primarily aim to increase L-arginine availability for NOS, understanding L-proline's role in cellular processes helps to assess potential broader impacts on cellular metabolism. []

Properties

CAS Number

63107-40-4

Product Name

S-(2-boronoethyl)-L-cysteine

IUPAC Name

(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid

Molecular Formula

C5H12BNO4S

Molecular Weight

193.03 g/mol

InChI

InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1

InChI Key

OTJHLDXXJHAZTN-BYPYZUCNSA-N

SMILES

B(CCSCC(C(=O)O)N)(O)O

Synonyms

(2-boronoethyl)-cysteine
S-(2-boronoethyl)-L-cysteine

Canonical SMILES

B(CCSCC(C(=O)O)N)(O)O

Isomeric SMILES

B(CCSC[C@@H](C(=O)O)N)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.